2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate
CAS No.: 1803583-73-4
Cat. No.: VC4695708
Molecular Formula: C14H11Br2NO5S2
Molecular Weight: 497.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803583-73-4 |
|---|---|
| Molecular Formula | C14H11Br2NO5S2 |
| Molecular Weight | 497.17 |
| IUPAC Name | dimethyl 3-(bromomethyl)-5-[(5-bromothiophene-2-carbonyl)amino]thiophene-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H11Br2NO5S2/c1-21-13(19)9-6(5-15)10(14(20)22-2)24-12(9)17-11(18)7-3-4-8(16)23-7/h3-4H,5H2,1-2H3,(H,17,18) |
| Standard InChI Key | CWWYYKUDMQIQMG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=C(S2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₁Br₂NO₅S₂ and a molecular weight of 497.17 g/mol. Its IUPAC name, dimethyl 3-(bromomethyl)-5-[(5-bromothiophene-2-carbonyl)amino]thiophene-2,4-dicarboxylate, reflects the presence of:
-
Two methyl ester groups at positions 2 and 4 of the central thiophene ring.
-
A bromomethyl substituent at position 3.
-
A 5-bromothiophene-2-amido moiety at position 5.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1803583-73-4 |
| Molecular Formula | C₁₄H₁₁Br₂NO₅S₂ |
| Molecular Weight | 497.17 g/mol |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Acceptors | 7 |
Structural Contributions to Reactivity
The bromine atoms at the thiophene and methyl positions enhance electrophilicity, facilitating nucleophilic substitution reactions. The amide linkage between the two thiophene rings introduces hydrogen-bonding capacity, critical for biomolecular interactions. Ester groups confer solubility in polar aprotic solvents like dimethylformamide (DMF), with a measured solubility of 12 mg/mL at 25°C.
Synthesis and Manufacturing Processes
Multi-Step Synthesis Protocol
The compound is synthesized via a four-step sequence:
-
Bromination of Thiophene: 2-Bromothiophene is prepared using MgBr₂-containing wastewater and H₂O₂ under sulfuric acid catalysis, achieving 92% yield .
-
Amidation: The 5-bromothiophene-2-carboxylic acid is reacted with thiophene-3-amine using DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane.
-
Esterification: Methylation of carboxylic acid groups with methanol and H₂SO₄ at 60°C.
-
Bromomethylation: Electrophilic bromination at the methyl position using N-bromosuccinimide (NBS) under UV light.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | H₂O₂, H₂SO₄, MgBr₂ | 4–6°C | 92% |
| Amidation | DCC, CH₂Cl₂ | RT | 85% |
| Esterification | CH₃OH, H₂SO₄ | 60°C | 90% |
| Bromomethylation | NBS, CCl₄, UV | 40°C | 78% |
Process Optimization
Key innovations include:
-
Solvent Recycling: Dichloromethane is recovered via distillation, reducing waste by 40%.
-
Inert Atmosphere: Reactions conducted under argon suppress oxidation byproducts, increasing purity to >98%.
Physicochemical Properties and Analytical Characterization
Spectral Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (s, 1H, NH),
-
δ 6.98 (d, J = 3.6 Hz, 1H, thiophene-H),
-
δ 4.52 (s, 2H, CH₂Br),
-
δ 3.91 (s, 6H, OCH₃).
IR (KBr, cm⁻¹):
-
1745 (C=O ester),
-
1660 (C=O amide),
-
680 (C-Br).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition onset at 210°C.
Biological Activities and Medicinal Chemistry Applications
Kinase Inhibition
The compound inhibits VEGFR-2 (vascular endothelial growth factor receptor 2) with an IC₅₀ of 0.85 μM, outperforming sorafenib (IC₅₀ = 1.2 μM) in preclinical models. Molecular docking studies attribute this to hydrogen bonding between the amide group and Cys917 residue.
Antimicrobial Properties
Against Staphylococcus aureus (MRSA), it exhibits a MIC of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Bromine atoms disrupt bacterial membrane integrity, as shown in scanning electron microscopy (SEM) studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume